molecular formula C19H17Cl2N3O2 B10948754 N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10948754
M. Wt: 390.3 g/mol
InChI Key: BYIOSBFUTXEMEK-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes dichlorophenyl and dimethylphenoxy groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Attachment of the dichlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the dimethylphenoxy group: The final step involves the reaction of the intermediate with 2,4-dimethylphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-{2-[2-(2,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide
  • Acetic acid, (2,4-dichlorophenoxy)-, butyl ester

Uniqueness

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the development of new chemical entities and therapeutic agents.

Properties

Molecular Formula

C19H17Cl2N3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H17Cl2N3O2/c1-12-3-6-18(13(2)9-12)26-11-24-8-7-17(23-24)19(25)22-16-5-4-14(20)10-15(16)21/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

BYIOSBFUTXEMEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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